molecular formula C25H29BrOSSi B8149378 (3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane

(3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane

Cat. No.: B8149378
M. Wt: 485.6 g/mol
InChI Key: ZQTMSTOZZKSVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane: is an organosilicon compound that features a unique combination of functional groups, including a bromophenylthio group, a propoxy group, and a tert-butyl-diphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane typically involves multiple steps:

    Formation of the Bromophenylthio Intermediate: The initial step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenylthio intermediate.

    Attachment of the Propoxy Group: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy group.

    Introduction of the Silane Moiety: Finally, the propoxy intermediate is reacted with tert-butyl-diphenylchlorosilane in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bromophenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenylthio group can be reduced to a thiol group.

    Substitution: The bromine atom in the bromophenylthio group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

(3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane: has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It may be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    (3-((4-Chlorophenyl)thio)propoxy)(tert-butyl)diphenylsilane: Similar structure but with a chlorine atom instead of bromine.

    (3-((4-Methylphenyl)thio)propoxy)(tert-butyl)diphenylsilane: Similar structure but with a methyl group instead of bromine.

    (3-((4-Nitrophenyl)thio)propoxy)(tert-butyl)diphenylsilane: Similar structure but with a nitro group instead of bromine.

Uniqueness

  • The presence of the bromine atom in (3-((4-Bromophenyl)thio)propoxy)(tert-butyl)diphenylsilane imparts unique reactivity and potential for further functionalization compared to its analogs with different substituents.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanylpropoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrOSSi/c1-25(2,3)29(23-11-6-4-7-12-23,24-13-8-5-9-14-24)27-19-10-20-28-22-17-15-21(26)16-18-22/h4-9,11-18H,10,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTMSTOZZKSVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrOSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.